Etoxazole-d5

Description

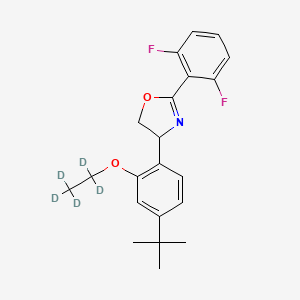

Structure

3D Structure

Properties

Molecular Formula |

C21H23F2NO2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3/i1D3,5D2 |

InChI Key |

IXSZQYVWNJNRAL-RPIBLTHZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F |

Origin of Product |

United States |

Foundational & Exploratory

Etoxazole-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of etoxazole-d5, a deuterated stable isotope-labeled internal standard, and its critical role in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use in quantitative analysis, particularly in the context of pesticide residue monitoring.

Introduction to this compound

This compound is the deuterated analog of etoxazole, a narrow-spectrum systemic acaricide. In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative analytical methods, especially those employing mass spectrometry.

Chemical Properties of Etoxazole and this compound

| Property | Etoxazole | This compound |

| IUPAC Name | (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |

| CAS Number | 153233-91-1[1] | Not clearly available in search results |

| Molecular Formula | C₂₁H₂₃F₂NO₂[1] | C₂₁H₁₈D₅F₂NO₂[2] |

| Molecular Weight | 359.41 g/mol [1] | 364.44 g/mol [2] |

The Role of this compound as an Internal Standard

The primary application of this compound in research is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in analytical chemistry for several key reasons:

-

Correction for Matrix Effects: Complex sample matrices, such as those from food, soil, or biological tissues, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to etoxazole, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately compensated for.

-

Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, including extraction, cleanup, and concentration. This compound is added to the sample at the beginning of the workflow and is assumed to be lost at the same rate as the native analyte. This allows for accurate correction of any recovery inconsistencies.

-

Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantitative results by accounting for variations in instrument performance and injection volume.

Mechanism of Action of Etoxazole (Parent Compound)

To understand the context of etoxazole residue analysis, it is important to be familiar with the mechanism of action of the parent compound. Etoxazole is an insecticide and acaricide that functions as a chitin biosynthesis inhibitor. Chitin is a crucial component of the exoskeleton of insects and mites. By inhibiting chitin synthesis, etoxazole disrupts the molting process in the larval and nymph stages, leading to mortality. It also has ovicidal effects, preventing the hatching of eggs. This targeted mode of action makes it effective against specific pests while having lower toxicity to non-target organisms.

Figure 1: Conceptual diagram of etoxazole's mechanism of action as a chitin synthesis inhibitor.

Experimental Protocol: Quantification of Etoxazole in a Food Matrix using this compound

The following is a representative experimental protocol for the quantitative analysis of etoxazole in a fruit matrix using this compound as an internal standard, based on common methodologies in pesticide residue analysis.

Sample Preparation and Extraction

-

Homogenization: A representative 10 g sample of the fruit is homogenized.

-

Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) is added to the homogenized sample.

-

Extraction: 10 mL of acetonitrile is added to the sample. The mixture is then shaken vigorously for 1 minute.

-

Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added to induce phase separation. The sample is shaken for another minute and then centrifuged.

-

Collection: The upper acetonitrile layer containing the etoxazole and this compound is collected.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

An aliquot of the acetonitrile extract (e.g., 1 mL) is transferred to a microcentrifuge tube containing a dSPE sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA).

-

The tube is vortexed for 30 seconds and then centrifuged.

-

The supernatant is collected and filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both etoxazole and this compound.

Typical MRM Transitions for Etoxazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Etoxazole | 360.2 | 141.1 | 203.1 |

| This compound | 365.2 | 141.1 | 208.1 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Figure 2: General experimental workflow for the analysis of etoxazole using an internal standard.

Quantitative Data and Method Validation

A robust analytical method requires thorough validation to ensure its reliability. The following tables summarize typical validation parameters for the analysis of etoxazole in a food matrix.

Table 1: Recovery and Precision of Etoxazole Analysis

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Fruit | 10 | 95.2 | 4.5 |

| 50 | 98.7 | 3.2 | |

| 100 | 97.1 | 3.8 | |

| Vegetable | 10 | 92.8 | 5.1 |

| 50 | 96.5 | 4.2 | |

| 100 | 94.3 | 4.7 |

Note: Data is representative and compiled from typical performance of pesticide residue analysis methods.

Table 2: Linearity and Limits of Detection/Quantification

| Parameter | Value |

| Linear Range | 1 - 500 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

Note: These values are typical for modern LC-MS/MS instrumentation.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of analytical chemistry, particularly for those involved in food safety and environmental monitoring. Its use as an internal standard in mass spectrometry-based methods provides a high degree of accuracy and precision, enabling reliable quantification of etoxazole residues in complex matrices. The detailed methodologies and validation data presented in this guide underscore the importance of employing stable isotope-labeled standards for robust and defensible analytical results.

References

Etoxazole-d5: A Technical Guide for Analytical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Etoxazole-d5, a deuterated analog of the acaricide etoxazole. It is primarily intended for use as an internal standard in quantitative analytical studies. This document covers its chemical structure, physicochemical properties, and its application in experimental protocols, particularly in residue analysis. Additionally, it outlines the biological mode of action of its non-deuterated counterpart, etoxazole.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of etoxazole, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This labeling results in a molecular weight increase of five mass units compared to the parent compound, making it an ideal internal standard for mass spectrometry-based quantification methods.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole | [1] |

| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ | [2] |

| Molecular Weight | 364.44 g/mol | [2] |

| Exact Mass | 364.20106903 Da | [1] |

| Physical Format | Neat Solid | [3] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in Chloroform, Methanol. For in vivo formulations, co-solvents like DMSO, PEG300, and Tween 80 may be used. | |

| Purity | >95% (HPLC) or >98% depending on supplier |

Properties of Unlabeled Etoxazole

For context, the properties of the parent compound, etoxazole, are provided below.

| Property | Value | Reference(s) |

| CAS Number | 153233-91-1 | |

| Molecular Formula | C₂₁H₂₃F₂NO₂ | |

| Molecular Weight | 359.41 g/mol | |

| Melting Point | 101-102 °C | |

| LogP (log Kow) | 5.59 at 25 °C | |

| Water Solubility | 7.54 x 10⁻² mg/L at 20 °C |

Spectroscopic Data

-

Mass Spectrometry (MS): In mass spectrometric analysis, the molecular ion ([M]⁺ or [M+H]⁺) of this compound will appear at 5 mass units higher than that of unlabeled etoxazole. For example, the exact mass of this compound is 364.201 Da, whereas for etoxazole it is 359.170 Da. The fragmentation pattern is expected to be similar, with fragments containing the deuterated ethyl group showing a corresponding mass shift. The most abundant ions in the GC-MS spectrum of unlabeled etoxazole are reported at m/z 141 and 204.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals corresponding to the ethoxy group (a quartet and a triplet) in the spectrum of etoxazole will be absent in the spectrum of this compound. The remaining signals from the aromatic and dihydro-oxazole protons would be present.

-

¹³C NMR: The carbon signals for the deuterated ethyl group will show coupling to deuterium, resulting in multiplets with lower intensity compared to their non-deuterated counterparts.

-

Biological Activity of Etoxazole (Unlabeled)

Etoxazole is a potent acaricide (miticide) and insecticide with a specific mode of action. It functions as a mite growth inhibitor by disrupting the molting process.

Mode of Action: Chitin Biosynthesis Inhibition

The primary target of etoxazole is the enzyme chitin synthase 1 (CHS1) . Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting CHS1, etoxazole prevents the formation of new cuticle, which is fatal for mites during the egg, larval, and nymph stages. This mode of action is distinct from many neurotoxic acaricides.

Caption: Etoxazole inhibits Chitin Synthase 1, blocking exoskeleton formation.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of etoxazole residues in various matrices, such as fruits, vegetables, soil, and water. The following is a representative experimental protocol based on established methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS Method)

This workflow outlines the typical steps for extracting etoxazole from a solid matrix like fruit or vegetables.

Caption: Typical QuEChERS workflow for etoxazole residue analysis.

Detailed Steps:

-

Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution (e.g., in acetonitrile) to serve as the internal standard for quantification.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1-3 minutes.

-

Liquid-Liquid Partitioning: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Shake immediately and then centrifuge for 5 minutes (e.g., at 4000 rpm). This step separates the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and anhydrous MgSO₄ (to remove residual water). Vortex for 1 minute and centrifuge again.

-

Final Preparation: Collect the cleaned supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis

The cleaned extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) |

| Mobile Phase | Gradient elution using A: Water with 0.1% formic acid and B: Acetonitrile or Methanol with 0.1% formic acid. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Etoxazole: Monitor at least two transitions (e.g., precursor ion m/z 360.2 -> product ions). This compound: Monitor precursor ion m/z 365.2 -> corresponding product ions. |

Quantification: The concentration of etoxazole in the original sample is determined by comparing the peak area ratio of the analyte (etoxazole) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

References

synthesis and purification of etoxazole-d5 for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Etoxazole-d5 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a deuterated isotopologue of the acaricide Etoxazole. This compound is an essential tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines a likely synthetic pathway, detailed experimental protocols, purification methods, and relevant biological context.

Introduction to Etoxazole and its Deuterated Analog

Etoxazole is a narrow-spectrum systemic acaricide that is highly effective against various mite species.[1] Its mode of action is the inhibition of chitin biosynthesis, a crucial process in the molting of mites and insects.[2][3] This inhibition disrupts the formation of the exoskeleton, primarily affecting the egg, larval, and nymph stages.[1]

Deuterated standards, such as this compound, are critical for modern analytical and drug development workflows. The incorporation of five deuterium atoms on the ethoxy group creates a stable, heavier version of the molecule with identical chemical properties but a distinct mass-to-charge ratio. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, allowing for precise quantification of the non-deuterated parent compound in complex biological and environmental matrices.[4]

Table 1: Physicochemical Properties of Etoxazole and this compound

| Property | Etoxazole | This compound |

| Molecular Formula | C₂₁H₂₃F₂NO₂ | C₂₁H₁₈D₅F₂NO₂ |

| Molecular Weight | 359.4 g/mol | 364.44 g/mol |

| CAS Number | 153233-91-1 | 153233-91-1 (unlabeled) |

| Appearance | Colorless crystals | Neat |

| Storage Temperature | Room Temperature | -20°C |

Proposed Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated side-chain precursor and its subsequent incorporation to form the final molecule, followed by the construction of the oxazoline ring. The following protocol is a proposed route based on established synthesis methods for etoxazole and its analogs.

Synthesis Workflow

The overall synthetic strategy involves a multi-step process beginning with commercially available starting materials.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Stage 1: Synthesis of 4-tert-Butyl-1-(ethoxy-d5)benzene

This stage involves a standard Williamson ether synthesis to introduce the deuterated ethyl group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Alkylation: Add bromoethane-d5 (CD₃CD₂Br, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-tert-butyl-1-(ethoxy-d5)benzene.

Stage 2: Synthesis of Intermediate N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide

This procedure is adapted from methodologies for creating the core oxazoline precursor.

-

Reaction Setup: Combine 2,6-difluorobenzamide (1.0 eq) and chloroacetaldehyde dimethyl acetal (3.0-5.0 eq) in a reaction vessel.

-

Acid Catalysis: Under cooling, slowly add concentrated sulfuric acid (catalytic amount) to the mixture.

-

Reaction: Warm the mixture to approximately 35°C. For enhanced reaction efficiency, sonication can be applied for several hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane and wash repeatedly with water. The organic layer is then dried and concentrated. The resulting crude product can be purified by crystallization from petroleum ether at a low temperature to yield the white powder intermediate.

Stage 3: Friedel-Crafts Alkylation and Cyclization to this compound

This final step couples the two precursors and forms the oxazoline ring.

-

Reaction Setup: In a reaction vessel, dissolve the deuterated precursor from Stage 1, 4-tert-butyl-1-(ethoxy-d5)benzene (1.0 eq), in a suitable solvent such as dichloromethane or dichloroethane.

-

Friedel-Crafts Reaction: Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1 eq). Add the intermediate from Stage 2 (1.0 eq) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

-

Cyclization and Work-up: Quench the reaction by carefully pouring it over ice-water. Extract the product with dichloromethane. The organic layer contains the acylated intermediate. This intermediate is then treated with an aqueous solution of sodium hydroxide (e.g., 20% w/v) and heated under reflux to induce cyclization to the oxazoline ring.

-

Isolation: After cooling, the organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated to yield crude this compound.

Purification of this compound

Purification of the final product is critical to ensure its suitability as an analytical standard. A multi-step approach is recommended.

Purification Workflow

Caption: General purification and characterization workflow for this compound.

Experimental Protocol: Purification

1. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A non-polar/polar solvent system. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a common choice.

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack the column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization:

-

Solvent: A solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, such as hexane or a mixture of ethanol and water.

-

Procedure:

-

Dissolve the product from chromatography in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane and dry under vacuum.

-

Purity Assessment and Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization of this compound

| Technique | Purpose | Expected Outcome |

| HPLC | Assess purity | A single major peak with >95% purity. |

| ¹H NMR | Structural confirmation | Absence or significant reduction of signals corresponding to the ethoxy protons (-OCH₂CH₃). |

| ²H NMR | Confirm deuterium location | Signals corresponding to the deuterated ethyl group. |

| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 365.2). |

Mechanism of Action: Chitin Synthesis Inhibition

Etoxazole exerts its acaricidal effect by inhibiting chitin synthase, a key enzyme in the production of chitin. Chitin is a long-chain polymer of N-acetylglucosamine and is the primary component of arthropod exoskeletons. By blocking this enzyme, Etoxazole prevents the proper formation of the cuticle, leading to mortality during molting.

Caption: Simplified pathway of Etoxazole's inhibition of chitin synthase.

Recent studies have identified chitin synthase 1 (CHS1) as the specific molecular target for etoxazole. This inhibition is believed to be non-catalytic, meaning it interferes with an essential function of the enzyme other than the active site itself. This understanding is crucial for studying resistance mechanisms and developing new acaricides.

Conclusion

References

physical and chemical properties of etoxazole-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a narrow-spectrum systemic acaricide and insecticide belonging to the oxazoline class of chemicals.[1] Its primary mode of action is the inhibition of chitin biosynthesis, which disrupts the molting process in mites and insects, and also causes adult mites to lay sterile eggs.[1][2] This document provides an in-depth technical overview of the physical and chemical properties of its deuterated analog, etoxazole-d5. The inclusion of five deuterium atoms in the ethoxy group makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical and Physical Properties

This compound shares most of its physical and chemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium. The properties of both compounds are summarized below for comparison.

Table 1: General and Computed Properties of Etoxazole and this compound

| Property | Etoxazole | This compound |

| IUPAC Name | 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole[1] | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole[3] |

| Molecular Formula | C₂₁H₂₃F₂NO₂ | C₂₁H₁₈D₅F₂NO₂ |

| Molecular Weight | 359.41 g/mol | 364.44 g/mol |

| Exact Mass | 359.16968530 Da | 364.20106903 Da |

| XLogP3-AA | 5.4 | 5.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 4 | 4 |

Table 2: Experimental Physical Properties of Etoxazole (as a proxy for this compound)

| Property | Value |

| Physical Description | White, crystalline powder with a musty odor. |

| Melting Point | 101-102 °C |

| Boiling Point (Predicted) | 449.1 ± 45.0 °C |

| Density | 1.24 g/cm³ at 20 °C |

| Vapor Pressure | 2.0 x 10⁻⁸ mmHg at 25 °C |

| Water Solubility | 7.54 x 10⁻² mg/L at 20 °C |

| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 300, Methanol: 90, Ethanol: 90, Cyclohexanone: 500, Tetrahydrofuran: 750, Acetonitrile: 80, Ethyl acetate: 250, Xylene: 250, n-Hexane: 13, n-Heptane: 13 |

| Stability | Stable for one year under warehouse conditions. No decomposition after 30 days at 50 °C. Stable in alkali. |

| log Kow | 5.59 at 25 °C |

Synthesis and Analysis Workflow

The synthesis of this compound involves the incorporation of a deuterated ethoxy group. A general workflow for its synthesis and subsequent analysis is depicted below.

References

- 1. Separation of Etoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

commercial suppliers and availability of etoxazole-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, and analytical applications of etoxazole-d5. This compound is the deuterated analog of etoxazole, a potent acaricide that functions by inhibiting chitin biosynthesis.[1][2][3][4] Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis of etoxazole residues in various matrices by mass spectrometry-based methods.[5]

Commercial Suppliers and Availability

This compound is available from several commercial suppliers as a research chemical. The products are typically offered in neat form or as a solution, with purity levels suitable for analytical applications. It is important to note that some suppliers incorrectly identify this compound as a deuterated form of Phenmedipham; these are distinct chemical entities.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| LGC Standards | Etoxazole D5 (ethyl D5) | DRE-C13368010 | >95% (HPLC) | 5 mg |

| This compound | TRC-E936602 | >95% (HPLC) | 1 mg, 5 mg, 10 mg | |

| MedChemExpress | This compound | HY-W059342S | 98.0% | Contact for details |

| GlpBio | This compound | GC72614 | >98.00% | 1 mg, 5 mg |

| PubChem | This compound | - | - | Multiple suppliers listed |

| ChemicalBook | This compound | - | - | Multiple suppliers listed |

Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ |

| Molecular Weight | 364.44 g/mol |

| IUPAC Name | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |

| InChIKey | IXSZQYVWNJNRAL-RPIBLTHZSA-N |

| Storage Temperature | -20°C |

Source: PubChem, LGC Standards

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of etoxazole in complex matrices such as fruits, vegetables, or soil, based on established isotope dilution mass spectrometry methods.

1. Preparation of Standard Solutions:

-

This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask. Store at -20°C.

-

This compound Working Solution (1 µg/mL): Dilute the stock solution 1:100 with the solvent. This working solution will be used to spike samples and calibration standards.

-

Etoxazole Calibration Standards: Prepare a series of calibration standards of non-labeled etoxazole at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in the solvent. Spike each calibration standard with the this compound working solution to a final concentration of 10 ng/mL.

2. Sample Preparation (QuEChERS Method):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for pesticide residue analysis.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known volume of the this compound working solution (e.g., 100 µL of 1 µg/mL solution to achieve a 10 ng/g concentration in the sample).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup, add the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Etoxazole: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 360.2). Product ions (Q3) would be specific fragments (e.g., m/z 141.0, 203.1).

-

This compound: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 365.2). Product ions (Q3) would be the corresponding deuterated fragments.

-

-

Note: The optimal MRM transitions should be determined by direct infusion of the analytical standards.

-

4. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the etoxazole MRM transition to the peak area of the this compound MRM transition against the concentration of the etoxazole calibration standards.

-

The concentration of etoxazole in the samples is then determined from this calibration curve using the measured peak area ratios.

Diagrams

Mode of Action: Inhibition of Chitin Synthesis

Etoxazole's primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the exoskeleton in arthropods. This leads to failed molting and is lethal to eggs, larvae, and nymphs.

Caption: Proposed mechanism of etoxazole inhibiting chitin synthase.

Metabolic Pathway of Etoxazole

Studies in various organisms have shown that etoxazole undergoes several metabolic transformations. The primary metabolic routes involve hydroxylation and cleavage of the oxazoline ring, as well as oxidation of the tert-butyl group.

Caption: Major metabolic transformations of etoxazole.

Safety Information

A Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) should be obtained from the supplier and consulted before handling this compound. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and safety glasses, should be followed. The compound should be handled in a well-ventilated area or a fume hood.

This technical guide is intended for research purposes only and should not be used for in-vitro diagnostics or clinical applications.

References

etoxazole-d5 CAS number and molecular weight

An in-depth analysis of Etoxazole-d5, a deuterated isotopologue of the insecticide Etoxazole, is crucial for researchers in analytical chemistry and drug metabolism studies. This technical guide provides comprehensive information on its chemical properties, and outlines its primary application as an internal standard in analytical methodologies.

Core Chemical Data

This compound is distinguished by the substitution of five hydrogen atoms with deuterium on the ethoxy group. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based quantification. While a specific CAS number for the deuterated form is not consistently assigned, it is often referenced by the CAS number of the parent compound, Etoxazole.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number (Etoxazole) | 153233-91-1 | [1][2][3][4] |

| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ | |

| Molecular Weight | 364.44 g/mol | |

| Exact Mass | 364.2011 Da |

Application in Analytical Methods

The primary application of this compound is as an internal standard in analytical methods, particularly for the quantification of Etoxazole residues in various matrices. Its chemical and physical properties are nearly identical to that of Etoxazole, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.

Experimental Workflow: Quantification of Etoxazole in a Sample

A typical experimental workflow for the quantification of Etoxazole using this compound as an internal standard involves several key steps from sample preparation to data analysis.

Mode of Action of Etoxazole

Etoxazole itself is an acaricide and insecticide that functions by inhibiting the chitin biosynthesis pathway in mites and insects. This disruption of chitin synthesis is particularly effective against immature stages of these arthropods, preventing proper molting and leading to mortality.

Detailed Experimental Protocol

Objective: To quantify the concentration of Etoxazole in a fruit matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

-

Etoxazole analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

QuEChERS extraction salts

-

Solid Phase Extraction (SPE) cartridges

2. Sample Preparation (QuEChERS method):

-

Homogenize 10 g of the fruit sample.

-

Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

-

Add QuEChERS extraction salts and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Perform a cleanup step using an appropriate SPE cartridge to remove interfering matrix components.

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Etoxazole and this compound.

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Etoxazole to the peak area of this compound against the concentration of Etoxazole standards.

-

Calculate the concentration of Etoxazole in the sample by interpolating the peak area ratio from the calibration curve.

This technical guide provides a foundational understanding of this compound, its key properties, and its critical role in the accurate quantification of Etoxazole. The provided experimental workflow and protocol offer a practical framework for researchers in the field.

References

Etoxazole-d5: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Etoxazole-d5, a deuterated internal standard of the insecticide Etoxazole. Understanding the solubility of this compound is critical for its effective use in various analytical and research applications, including residue analysis and environmental fate studies. This document presents available solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a deuterium-labeled version of Etoxazole, an acaricide that functions by inhibiting chitin biosynthesis in mites.[1] The deuteration makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like GC-MS or LC-MS.[2]

| Property | Value |

| Molecular Formula | C₂₁H₁₈D₅F₂NO₂[3] |

| Molecular Weight | 364.44 g/mol [3][4] |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

Solubility Data

| Organic Solvent | Solubility (g/L) at 20°C |

| Tetrahydrofuran | 750 |

| Cyclohexanone | 500 |

| Acetone | 300 |

| Ethyl Acetate | 250 |

| Xylene | 250 |

| Methanol | 90 |

| Ethanol | 90 |

| Acetonitrile | 80 |

| n-Heptane | 13 |

| n-Hexane | 13 |

| Chloroform | Soluble (qualitative) |

Etoxazole is practically insoluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 20°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation. Filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC-MS method. The concentration of this compound in the sample is determined by comparing the instrument response to a calibration curve prepared from standard solutions of known concentrations.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a compound.

References

Technical Guide: Isotopic Purity and Labeling Efficiency of Etoxazole-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a diphenyloxazoline acaricide and insecticide that functions by inhibiting chitin biosynthesis, which disrupts the molting process in mites and insects.[1][2] Its deuterated analog, Etoxazole-d5, is a stable isotope-labeled compound used primarily as an internal standard for quantitative analysis in analytical chemistry.[3] The five deuterium atoms are incorporated into the ethoxy group of the molecule, resulting in a distinct mass shift that allows for precise differentiation from the unlabeled etoxazole using mass spectrometry (MS).

The utility of this compound in research, particularly in pharmacokinetic and metabolic studies, is contingent upon its isotopic purity and labeling efficiency. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, which is critical for the accuracy of quantitative assays using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] This guide provides a technical overview of the methods used to determine these critical quality attributes, presents representative data, and illustrates the analytical workflows.

Quantitative Data Summary

The isotopic purity of this compound defines the percentage of molecules that contain the desired five deuterium atoms. Commercial suppliers typically guarantee a high level of isotopic enrichment. The following tables summarize representative data for a high-purity batch of this compound, detailing the isotopic distribution and key quality specifications.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Chemical Formula | Theoretical Mass [M+H]⁺ (Da) | Representative Relative Abundance (%) |

| d0 (unlabeled) | C₂₁H₂₄F₂NO₂ | 360.1766 | < 0.1 |

| d1 | C₂₁H₂₃DF₂NO₂ | 361.1829 | < 0.1 |

| d2 | C₂₁H₂₂D₂F₂NO₂ | 362.1892 | 0.1 |

| d3 | C₂₁H₂₁D₃F₂NO₂ | 363.1954 | 0.3 |

| d4 | C₂₁H₂₀D₄F₂NO₂ | 364.2017 | 0.5 |

| d5 | C₂₁H₁₉D₅F₂NO₂ | 365.2080 | > 99.0 |

Table 2: Quality Control Specifications

| Parameter | Specification | Method |

| Chemical Purity | ≥98.0% | HPLC/UPLC, LC-MS |

| Isotopic Purity (d5) | ≥99% | LC-MS |

| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ | - |

| Molecular Weight | 364.44 | - |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocols

Accurate determination of isotopic purity and labeling efficiency requires robust analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and accurate method for determining the relative abundance of each isotopologue in a deuterated compound.

Objective: To separate this compound from potential impurities and to quantify the relative abundance of each isotopologue (d0 through d5).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the masses of all relevant isotopologues (e.g., m/z 350-380).

-

Resolution: Set to a high resolution (e.g., >30,000 FWHM) to ensure accurate mass measurement.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical exact masses of the [M+H]⁺ ions for each isotopologue (d0 to d5).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100. The labeling efficiency is the relative abundance of the d5 isotopologue.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure and verify the positions of deuterium incorporation by observing the absence of proton signals at the deuterated sites.

Objective: To confirm the molecular structure of this compound and determine the degree of deuteration at the specified positions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Data Analysis:

-

Integrate the signals corresponding to all protons in the molecule.

-

The signals corresponding to the protons of the ethoxy group (-OCH₂CH₃) in unlabeled etoxazole will be significantly diminished or absent in the spectrum of this compound.

-

The isotopic purity can be estimated by comparing the integral of any residual proton signals at the deuterated ethoxy positions to the integral of a proton signal in a non-deuterated position of the molecule (e.g., the tert-butyl group protons).

-

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for determining isotopic purity and the established signaling pathway for etoxazole's mechanism of action.

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Caption: Etoxazole's Signaling Pathway for Chitin Inhibition.

References

Methodological & Application

Application Note: High-Throughput Analysis of Etoxazole in Agricultural Matrices using LC-MS/MS with Etoxazole-d5 as an Internal Standard

Abstract

This application note describes a sensitive and robust method for the quantification of the acaricide etoxazole in various agricultural matrices, such as fruits and vegetables. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates etoxazole-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, providing excellent analyte recovery and sample cleanup. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products.

Introduction

Etoxazole is a widely used acaricide for the control of mites on a variety of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for etoxazole in food commodities to ensure consumer safety.[2] Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate quantification in complex matrices. The internal standard co-elutes with the target analyte and experiences similar ionization effects in the mass spectrometer, thereby compensating for any signal suppression or enhancement caused by the sample matrix.[4] This application note provides a comprehensive protocol for the analysis of etoxazole using this compound as an internal standard, from sample preparation to data analysis.

Experimental

Materials and Reagents

-

Etoxazole analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, 99% isotopic purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) (optional, for highly pigmented matrices)

-

C18 sorbent

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve etoxazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Prepare a working solution of etoxazole at 10 µg/mL by diluting the primary stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound at 1 µg/mL by diluting the primary stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution to achieve final concentrations ranging from 0.5 to 200 ng/mL. Fortify each calibration level with the internal standard spiking solution to a constant concentration (e.g., 50 ng/mL).

Sample Preparation Protocol (QuEChERS)

-

Homogenization: Homogenize 10-15 g of the sample (e.g., strawberries, citrus) until a uniform consistency is achieved.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the internal standard, this compound, at a concentration of 50 ng/g.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB may be included.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Etoxazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Etoxazole | 360.2 | 141.1 (Quantifier) | 100 | 25 |

| 360.2 | 203.1 (Qualifier) | 100 | 15 | |

| This compound | 365.2 | 141.1 | 100 | 25 |

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) in a representative matrix (strawberry).

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Accuracy (Recovery %) | 93.4 - 102% |

| Precision (RSD %) | < 5% |

Results and Discussion

The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression, leading to excellent accuracy and precision. The QuEChERS sample preparation method provided high recoveries for etoxazole while effectively removing interfering matrix components. The chromatographic method achieved baseline separation of etoxazole from matrix interferences in under 10 minutes, allowing for a high sample throughput. The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.998. The calculated LOQ of 0.01 mg/kg is well below the typical MRLs established for etoxazole in various food commodities.

Conclusion

This application note presents a reliable and high-throughput LC-MS/MS method for the quantification of etoxazole in agricultural matrices. The incorporation of this compound as an internal standard, coupled with a streamlined QuEChERS sample preparation protocol, ensures the accuracy and robustness of the results. This method is well-suited for routine monitoring of etoxazole residues in food safety and quality control laboratories.

Visualizations

Caption: Workflow for Etoxazole Analysis using this compound Internal Standard.

References

Application Note: High-Throughput Analysis of Etoxazole Residues in Fruit Matrices Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive analytical method for the quantification of etoxazole residues in various fruit matrices. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, etoxazole-d5, is employed to compensate for matrix effects and variations in sample preparation and instrument response. The method is validated for linearity, recovery, and limits of detection and quantification, demonstrating its suitability for routine monitoring and regulatory compliance.

Introduction

Etoxazole is a widely used acaricide that effectively controls mites on a variety of fruit crops. Its persistence can lead to residues in harvested fruits, necessitating sensitive and reliable analytical methods to ensure consumer safety and adherence to maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the behavior of the target analyte during extraction, chromatography, and ionization, thereby correcting for potential losses and matrix-induced signal suppression or enhancement. This note provides a detailed protocol for the determination of etoxazole in fruit, tailored for researchers, scientists, and professionals in drug development and food safety.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

-

d-SPE Sorbents: Primary secondary amine (PSA), C18.

-

Standards: Etoxazole (≥98% purity), this compound (≥98% purity, 5 D atoms on the ethoxyphenyl ring).

-

Fruit Samples: Apples, Grapes, Oranges, Strawberries.

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of etoxazole and this compound in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create calibration standards ranging from 1 to 100 ng/mL. Fortify each calibration standard with the this compound internal standard at a constant concentration of 50 ng/mL.

Sample Preparation (QuEChERS Protocol):

-

Homogenization: Homogenize 100 g of each fruit sample.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with 50 µL of a 1 µg/mL this compound internal standard solution.

-

Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The precursor and product ions for etoxazole and this compound are monitored using Multiple Reaction Monitoring (MRM).

Data Presentation

The analytical method was validated for linearity, recovery, and limits of detection (LOD) and quantification (LOQ) in four representative fruit matrices.

Table 1: LC-MS/MS Parameters for Etoxazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| Etoxazole | 360.1 | 141.0 | 57.2 |

| This compound | 365.1 | 141.0 | 62.2 |

Table 2: Method Validation Data for Etoxazole in Various Fruits

| Fruit Matrix | Linearity (R²) | Recovery (%) (at 10 µg/kg) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Apple | >0.995 | 95.2 | 4.8 | 0.1 | 0.5 |

| Grape | >0.996 | 98.1 | 3.5 | 0.1 | 0.5 |

| Orange | >0.994 | 92.5 | 6.2 | 0.2 | 0.8 |

| Strawberry | >0.997 | 101.3 | 2.9 | 0.1 | 0.5 |

Visualizations

Caption: Experimental workflow for etoxazole residue analysis.

Conclusion

The described analytical method provides a reliable and high-throughput solution for the quantification of etoxazole residues in a variety of fruit matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by effectively compensating for matrix effects. The QuEChERS sample preparation protocol is efficient and requires minimal solvent usage. This method is well-suited for routine monitoring in food safety laboratories and for supporting regulatory actions concerning pesticide residues in fruits.

Etoxazole-d5: Application in Pesticide Residue Analysis of Food Matrices

Application Note & Protocol

Introduction

Etoxazole is a widely used acaricide and insecticide for the control of mites and other pests on a variety of fruits and vegetables. Due to potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for etoxazole in food products. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these MRLs. The use of a stable isotope-labeled internal standard, such as etoxazole-d5, is a crucial component of robust analytical methodologies, particularly in complex food matrices. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of etoxazole residues in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary advantage of using an isotopically labeled internal standard like this compound is its ability to compensate for variations in sample preparation, matrix effects, and instrument response. Since this compound has nearly identical physicochemical properties to the native etoxazole, it co-elutes chromatographically and experiences similar ionization efficiency and potential suppression or enhancement in the mass spectrometer source. This leads to improved accuracy and precision in quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. In this method, a known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte (etoxazole) to the signal from the isotopically labeled internal standard (this compound) is then measured by the mass spectrometer. Because the native analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, any losses or variations in signal intensity will affect both compounds proportionally. This allows for a more accurate calculation of the native analyte's concentration, as the ratio of the two signals remains constant regardless of these variations.

Experimental Protocols

This section details the recommended protocols for the analysis of etoxazole in fruit and vegetable matrices using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a broad range of food commodities.

Reagents and Materials

-

Etoxazole analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing MgSO₄ and primary secondary amine (PSA))

-

Syringe filters (0.22 µm)

Preparation of Standard Solutions

-

Etoxazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of etoxazole standard and dissolve in 10 mL of acetonitrile.

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of acetonitrile.

-

Intermediate Standard Solutions: Prepare a series of intermediate stock solutions of both etoxazole and this compound by serial dilution of the primary stock solutions with acetonitrile.

-

Working Standard Solutions: Prepare a mixed working standard solution containing both etoxazole and this compound at appropriate concentrations for spiking and calibration curve preparation. A typical working concentration for the internal standard (this compound) is 100 ng/mL.

-

Calibration Curve Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the mixed working standard solutions to achieve a concentration range that brackets the expected residue levels and the MRLs (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 100 ng/mL this compound working internal standard solution.

-

Add the QuEChERS extraction salts.

-

Cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis

The following are typical instrumental conditions. These should be optimized for the specific instrument being used.

| Parameter | Recommended Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The following transitions are recommended. The collision energies should be optimized for the specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |

| Etoxazole | 360.2 | 141.1 | 20 | 304.2 | 15 |

| This compound | 365.2 | 141.1 | 20 | 309.2 | 15 |

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of etoxazole quantification in various food matrices. Below is a summary of expected performance data.

Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.003 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery %) | 85-115% |

| Precision (RSD %) | < 15% |

Matrix Effect Comparison

The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area in matrix-matched standard / Peak area in solvent standard - 1) x 100

| Matrix | Matrix Effect without Internal Standard (%) | Matrix Effect with this compound Internal Standard (%) |

| Apple | -45 | -5 |

| Strawberry | -60 | -8 |

| Tomato | -30 | -3 |

| Leafy Greens | -75 | -12 |

Note: The data presented in the tables are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for etoxazole residue analysis using this compound as an internal standard.

Analyte and Internal Standard Relationship

The following diagram illustrates the logical relationship between etoxazole and its deuterated internal standard, this compound, in the analytical process.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of etoxazole residues in food matrices provides a robust and reliable method for accurate quantification. The isotope dilution technique effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery during preparation. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and professionals in the field of pesticide residue analysis to implement this methodology, ensuring high-quality data for food safety monitoring and regulatory compliance.

Application Note: Quantitative Analysis of Etoxazole in Soil Samples Using Etoxazole-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a widely used acaricide that inhibits the molting of mites and other insects.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable method for the quantitative analysis of etoxazole in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with etoxazole-d5 as an internal standard. The use of an isotopically labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy and precision in complex matrices like soil.

The described method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure, followed by solid-phase extraction (SPE) cleanup, and subsequent analysis by LC-MS/MS. This approach provides excellent recovery and minimizes interferences, allowing for the reliable determination of etoxazole residues at low levels.

Logical Relationship for Quantitative Analysis

The core principle of this method relies on the use of an isotopically labeled internal standard, this compound, which is chemically identical to the analyte of interest (etoxazole) but has a different mass. This allows for accurate quantification by correcting for any loss of analyte during sample preparation and for signal suppression or enhancement in the mass spectrometer (matrix effects).

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Etoxazole (≥98% purity)

-

This compound (≥98% purity, ethyl-d5)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Florisil® SPE cartridges (1 g, 6 mL)

-

Silica SPE cartridges (1 g, 6 mL)

-

0.22 µm syringe filters

Instrumentation

-

High-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE vacuum manifold

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve etoxazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the etoxazole stock solution with acetonitrile/water (1:1, v/v) to achieve concentrations ranging from 0.5 to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation Protocol

-

Soil Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Fortification: For recovery experiments, spike the blank soil samples with known concentrations of etoxazole.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to all samples (including calibration standards prepared in matrix).

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

SPE Cartridge Cleanup:

-

Condition a Florisil® SPE cartridge with 5 mL of hexane followed by 5 mL of acetone.

-

Load the supernatant from the d-SPE step onto the cartridge.

-

Wash the cartridge with 5 mL of hexane:acetone (9:1, v/v).

-

Elute the analytes with 10 mL of acetone.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v).

-

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |